molecular formula C6H4BrClSe B14594293 Benzeneselenenyl bromide, 4-chloro- CAS No. 60805-87-0

Benzeneselenenyl bromide, 4-chloro-

Cat. No.: B14594293
CAS No.: 60805-87-0
M. Wt: 270.42 g/mol
InChI Key: IVTBGDRHJCGPLC-UHFFFAOYSA-N
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Description

Benzeneselenenyl bromide, 4-chloro- is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with a bromine atom and a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzeneselenenyl bromide, 4-chloro- typically involves the reaction of 4-chlorobenzeneselenenyl chloride with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

4-Chlorobenzeneselenenyl chloride+BromineBenzeneselenenyl bromide, 4-chloro-\text{4-Chlorobenzeneselenenyl chloride} + \text{Bromine} \rightarrow \text{Benzeneselenenyl bromide, 4-chloro-} 4-Chlorobenzeneselenenyl chloride+Bromine→Benzeneselenenyl bromide, 4-chloro-

Industrial Production Methods

Industrial production methods for benzeneselenenyl bromide, 4-chloro- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneselenenyl bromide, 4-chloro- undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can produce various substituted benzeneselenenyl derivatives.

Scientific Research Applications

Benzeneselenenyl bromide, 4-chloro- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for introducing selenium into aromatic compounds.

    Biology: The compound’s selenium content makes it useful in studying selenium’s biological roles and effects.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzeneselenenyl bromide, 4-chloro- involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Benzeneselenenyl bromide, 4-chloro- can be compared with other organoselenium compounds such as:

    Benzeneselenenyl chloride: Similar structure but with a chlorine atom instead of bromine.

    Benzeneselenenyl fluoride: Contains a fluorine atom instead of bromine.

    Benzeneselenenyl iodide: Contains an iodine atom instead of bromine.

The uniqueness of benzeneselenenyl bromide, 4-chloro- lies in its specific reactivity and the influence of the bromine and chlorine substituents on its chemical behavior.

Properties

CAS No.

60805-87-0

Molecular Formula

C6H4BrClSe

Molecular Weight

270.42 g/mol

IUPAC Name

(4-chlorophenyl) selenohypobromite

InChI

InChI=1S/C6H4BrClSe/c7-9-6-3-1-5(8)2-4-6/h1-4H

InChI Key

IVTBGDRHJCGPLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1Cl)[Se]Br

Origin of Product

United States

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